Cas no 2097904-02-2 (N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide)

N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide
- AKOS032458830
- 2097904-02-2
- F6508-1226
- N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
-
- Inchi: 1S/C14H15N3O3S/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19)
- InChI Key: MUBTUEUKYXIRAT-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1=CC=CO1)CNC(N1C(NCC1)=O)=O
Computed Properties
- Exact Mass: 305.08341252g/mol
- Monoisotopic Mass: 305.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 1.7
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6508-1226-20μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-2mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-3mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-30mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-50mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-40mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-100mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-4mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-20mg |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6508-1226-10μmol |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
2097904-02-2 | 10μmol |
$69.0 | 2023-09-08 |
N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide Related Literature
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide
N-2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl-2-Oxoimidazolidine-1-Carboxamide: A Comprehensive Overview
The compound CAS No 2097904-02-2, also known as N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-Oxoimidazolidine-1-carboxamide, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and catalytic processes.
The molecular structure of this compound is characterized by the presence of a furan ring, a thiophene ring, and an imidazolidine core. The combination of these functional groups imparts distinctive electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its role in the development of novel bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug design.
One of the most intriguing aspects of this compound is its ability to act as a chiral ligand in asymmetric catalysis. Researchers have demonstrated that it can effectively induce enantioselectivity in various catalytic reactions, such as aldol additions and Michael additions. This property has significant implications for the synthesis of chiral drugs and fine chemicals, where high enantiomeric excess is often required.
In addition to its catalytic applications, this compound has also been explored for its potential in polymer chemistry. The incorporation of this molecule into polymer networks has been shown to enhance mechanical properties and thermal stability. This makes it a promising candidate for the development of advanced materials used in aerospace, electronics, and biomedical devices.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the imidazolidine core plays a critical role in stabilizing transition states during catalytic cycles. Furthermore, density functional theory (DFT) studies have provided insights into the molecule's interaction with metal catalysts, paving the way for optimized catalyst design.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the formation of the imidazolidine ring via cyclization reactions and subsequent functionalization with furan and thiophene moieties. These steps require precise control over reaction conditions to ensure high yields and purity.
Despite its numerous advantages, the practical application of this compound is not without challenges. Issues such as scalability, cost-effectiveness, and environmental impact need to be addressed to ensure its widespread adoption in industrial processes. Ongoing research is focused on developing more efficient synthetic routes and exploring greener chemical practices to mitigate these concerns.
In conclusion, N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-Oxoimidazolidine-1-carboxamide represents a versatile platform for exploring new frontiers in organic chemistry and materials science. Its unique properties make it an invaluable tool for researchers across diverse disciplines, from drug discovery to advanced materials development.
2097904-02-2 (N-2-(furan-2-yl)-2-(thiophen-2-yl)ethyl-2-oxoimidazolidine-1-carboxamide) Related Products
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)




